molecular formula C15H21N5O2S B2884503 5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922846-44-4

5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2884503
CAS No.: 922846-44-4
M. Wt: 335.43
InChI Key: HSQXFXGWAOPOTL-UHFFFAOYSA-N
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Description

5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic compound belonging to the triazolo-pyrimidine class. These compounds are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective properties . The unique structure of this compound, featuring a triazolo-pyrimidine core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps:

    Formation of the Triazolo-Pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine ring.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazolo-pyrimidine intermediate with a suitable thiol compound under mild conditions.

    Attachment of the Piperidine Moiety: The final step involves the alkylation of the intermediate with 4-methylpiperidine, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown promise in neuroprotective and anti-inflammatory studies . It has been tested in cell viability assays and molecular docking studies, showing significant inhibition of inflammatory pathways.

Medicine

In medicine, the compound is being investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions. Its ability to inhibit key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) makes it a candidate for further drug development .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one apart is its specific combination of functional groups, which confer unique neuroprotective and anti-inflammatory properties. Its ability to modulate multiple pathways simultaneously makes it a versatile compound in both research and potential therapeutic applications.

Properties

IUPAC Name

5-ethyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-3-11-8-12(21)16-14-17-18-15(20(11)14)23-9-13(22)19-6-4-10(2)5-7-19/h8,10H,3-7,9H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQXFXGWAOPOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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